molecular formula C7H6N2O4 B2971889 6-Methyl-5-nitronicotinic acid CAS No. 1523570-93-5

6-Methyl-5-nitronicotinic acid

Cat. No.: B2971889
CAS No.: 1523570-93-5
M. Wt: 182.135
InChI Key: GEVUGWURIMZLKE-UHFFFAOYSA-N
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Description

6-Methyl-5-nitronicotinic acid is a chemical compound with the molecular formula C7H6N2O4. It is a derivative of nicotinic acid, characterized by the presence of a methyl group at the 6th position and a nitro group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitronicotinic acid typically involves the nitration of 6-methylnicotinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is usually purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-nitronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methyl-5-nitronicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Hydroxy-6-methyl-5-nitronicotinic acid
  • 2-Methyl-6-phenylnicotinic acid
  • 5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid
  • 1,3-Diethyl-6-methyl-5-nitrouracil
  • 6-Methyl-2-naphthalenesulfonic acid

Comparison: 6-Methyl-5-nitronicotinic acid is unique due to the specific positioning of the methyl and nitro groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the nitro group at the 5th position enhances its reactivity in redox reactions, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-methyl-5-nitropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-6(9(12)13)2-5(3-8-4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVUGWURIMZLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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